molecular formula C14H13NO2 B1666680 alpha-Benzoin oxime CAS No. 441-38-3

alpha-Benzoin oxime

Cat. No.: B1666680
CAS No.: 441-38-3
M. Wt: 227.26 g/mol
InChI Key: WAKHLWOJMHVUJC-FYWRMAATSA-N
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Chemical Reactions Analysis

alpha-Benzoin oxime undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The copper ions in this compound can react with various reagents to form different products. For example, copper can undergo oxidation to form copper oxide, which is a key component in this compound . The specific reactions and conditions depend on the application and the desired properties of the final product .

Properties

IUPAC Name

(2E)-2-hydroxyimino-1,2-diphenylethanol
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InChI

InChI=1S/C14H13NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,14,16-17H/b15-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKHLWOJMHVUJC-FYWRMAATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=NO)C2=CC=CC=C2)O
Source PubChem
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Isomeric SMILES

C1=CC=C(C=C1)C(/C(=N/O)/C2=CC=CC=C2)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID301341250
Record name Cupron
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Molecular Weight

227.26 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name Benzoin oxime
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Solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

574-13-0, 441-38-3, 5928-63-2
Record name Cupron
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Record name Benzoin oxime, (E)-
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Record name Ethanone, 2-hydroxy-1,2-diphenyl-, oxime
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Record name (E)-(±)-2-hydroxy-1,2-diphenylethan-1-one oxime
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Record name BENZOIN OXIME, (E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Cupron acts as a chelating agent, specifically binding to copper(II) ions. This interaction forms a water-insoluble complex, which can be extracted using organic solvents like chloroform. [, , , ]

ANone: The formation of the Cupron-copper complex allows for:

  • Spectrophotometric Determination: The complex exhibits specific absorbance properties, enabling the quantification of copper in various samples. [, , , , , , , ]
  • Separation and Extraction: This property is utilized for extracting copper from solutions, as seen in the purification of metallurgical products. []
  • Inhibition of Biological Processes: By chelating copper, Cupron can influence copper-dependent enzymes and biological processes, as demonstrated in studies on sea urchin spermatozoa motility and plant alkaloid biosynthesis. [, , ]

A: Cupron has the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol. [, ]

ANone: Yes, various spectroscopic techniques have been used to characterize Cupron, including:

  • FTIR Spectroscopy: This technique helps identify functional groups present in the molecule. [, , , ]
  • NMR Spectroscopy: Provides structural information about the compound. [, ]
  • EPR Spectroscopy: Used to study the magnetic properties of Cupron in its single crystal form. []

A: Studies show that Cupron exhibits corrosion-inhibiting properties for carbon steel in acidic media (HCl, HNO3, and H2SO4). This effect is attributed to the formation of a protective film on the metal surface, preventing access by corrosive substances. []

ANone: The provided research papers do not primarily focus on the catalytic properties of Cupron. Therefore, we cannot offer a detailed response on its reaction mechanisms, selectivity, and catalytic uses.

ANone: Although the provided research papers don't delve into the computational modeling of Cupron, it's worth noting that QSAR (Quantitative Structure-Activity Relationship) models can be developed using computational chemistry approaches. These models correlate the structure of Cupron and its derivatives with their biological activity, aiding in the design of new compounds with improved properties.

ANone: While specific SAR studies for Cupron are not detailed in the provided research papers, it is generally understood that modifications to the α-benzoin oxime structure can significantly impact its chelating properties. Factors such as the type and position of substituents on the aromatic rings can influence the stability and selectivity of metal complex formation.

ANone: The provided research papers primarily focus on scientific methodologies and do not directly address specific SHE (Safety, Health, and Environment) regulations related to Cupron.

ANone: The provided research papers primarily focus on Cupron's applications in analytical chemistry, material science, and specific biological studies. Information related to its potential use as a therapeutic agent, including pharmacokinetics, pharmacodynamics, efficacy, toxicity, and other related aspects are not covered in the provided research.

ANone: Yes, several compounds exhibit similar chelating properties to Cupron, including:

  • β-Naphthoin oxime: This compound has been investigated for preconcentrating molybdenum in seawater, demonstrating comparable effectiveness to Cupron. []
  • Other α-Hydroxyoximes: Compounds like Lix-63 and Lix-64 are aliphatic α-hydroxyoximes used for selectively extracting copper(II) from acidic solutions, particularly in copper ore processing. []

ANone: Specific strategies for the recycling and waste management of Cupron are not discussed in the provided research.

ANone: The provided research papers highlight the use of various analytical techniques, such as:

  • Spectrophotometry: For quantifying Cupron-metal complexes. [, , , , , , , ]
  • Atomic Absorption Spectrometry: Used in conjunction with Cupron for determining copper content in samples. []
  • Chromatographic techniques: Employed for separating and purifying Cupron-metal complexes. [, , , , ]

A: α-Benzoin oxime (Cupron) was introduced in 1923 by Feigl and Strebinger as a reagent for the microdetermination of copper in ammoniacal solutions. []

ANone: Cupron's diverse applications highlight its relevance across multiple scientific disciplines, including:

  • Analytical Chemistry: Used as a reagent for the detection and quantification of metals like copper. [, , , , , , , ]
  • Material Science: Investigated for its corrosion-inhibiting properties in various acidic media. []
  • Biological Sciences: Employed to study copper-dependent biological processes and enzyme activity. [, , ]
  • Environmental Science: Used in preconcentration techniques for analyzing trace metal content in environmental samples like seawater. [, , ]

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